3-Butoxypropylamine is an organic compound classified as an alkylamine, characterized by the molecular formula and a molecular weight of approximately 131.216 g/mol. This compound features a butoxy group attached to a propylamine backbone, making it a versatile molecule in various chemical applications. It has a specific gravity of 0.847 and a boiling point of 170 °C at atmospheric pressure, with a flash point of 62 °C, indicating its flammability under certain conditions .
Currently, there is no documented information regarding a specific mechanism of action for 3-BPA in biological systems.
As with most chemicals, it is advisable to handle 3-BPA with caution due to its potential hazards. Specific data on its toxicity is not readily available, but potential hazards include:
The primary application of 3-Butoxypropylamine in scientific research lies in the synthesis of specific types of molecules called N-functionalized bis(phosphino)amine ligands. These ligands feature a central nitrogen atom bonded to two phosphine groups (P-H) and a functional group attached to the nitrogen atom. 3-Butoxypropylamine serves as a precursor in the synthesis of these ligands, particularly those containing ether, thioether, and pyridyl tethers [].
The tethers, in this context, refer to the functional groups connecting the central nitrogen atom to the phosphine groups. Ether tethers contain an oxygen atom linking the nitrogen and phosphorous, while thioether tethers use a sulfur atom. Pyridyl tethers involve a six-membered aromatic ring containing nitrogen, connecting the central nitrogen to the phosphine groups.
While the specific details of the synthesis process are beyond the scope of this response, it's important to note that 3-Butoxypropylamine plays a crucial role in creating these specialized ligands, which find applications in various areas of scientific research, including homogeneous catalysis [].
Notably, it has been shown to react with chromium(III) chloride in tetrahydrofuran to yield dinuclear complexes, showcasing its potential in coordination chemistry .
3-Butoxypropylamine can be synthesized through various methods:
These methods highlight the versatility in synthesizing 3-butoxypropylamine from readily available precursors.
3-Butoxypropylamine finds applications in several fields:
Its properties make it suitable for applications requiring solvent capabilities and reactivity in organic synthesis .
Several compounds share structural similarities with 3-butoxypropylamine, including:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Butoxyethylamine | C6H15NO | Shorter ethylene chain; used as a solvent |
Butylamine | C4H11N | Simpler structure; widely used in synthesis |
Propanolamine | C3H9NO | Smaller size; used in pharmaceuticals |
3-Butoxypropylamine stands out due to its unique combination of a butoxy group and a propylamine backbone, which provides distinct chemical reactivity compared to simpler alkylamines. Its higher molecular weight and specific functional groups allow for diverse applications not typically associated with smaller amines.
Corrosive;Acute Toxic